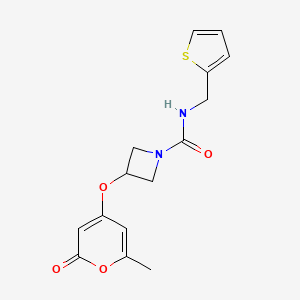
3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C15H16N2O4S and its molecular weight is 320.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. Its structural components, including the azetidine ring and the pyran moiety, suggest diverse interactions with biological systems, making it an interesting subject for pharmacological studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Azetidine Ring : A four-membered nitrogen-containing ring known for its role in various biological activities.
- Pyran Moiety : A six-membered ring containing one oxygen atom, which is often associated with various pharmacological properties.
- Thiophen Group : A five-membered aromatic ring that enhances the compound's lipophilicity and may influence its biological interactions.
The molecular formula of the compound is C14H15N3O3S, with a molecular weight of approximately 303.35 g/mol.
Antimicrobial Activity
Research indicates that azetidine derivatives, similar to this compound, exhibit significant antimicrobial properties. In particular, studies have shown that compounds containing pyran and thiophene groups can inhibit the growth of various bacterial strains and fungi. For instance:
- Case Study : A recent study demonstrated that derivatives of azetidine with pyran moieties showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.
Anticancer Properties
The potential anticancer activity of this compound has been explored in various in vitro studies. The mechanism often involves:
- Induction of Apoptosis : Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HeLa | 12.5 | Apoptosis induction via caspase activation | |
| MCF7 | 15.0 | Cell cycle arrest at G1 phase |
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example:
- Case Study : Inhibition of acetylcholinesterase (AChE) has been reported for similar azetidine derivatives, suggesting potential applications in treating neurodegenerative diseases.
The biological activity of this compound likely involves:
- Molecular Interactions : The compound's unique structure allows it to interact with specific receptors or enzymes, modulating their activity.
- Binding Affinity : The presence of functional groups such as thiophenes enhances binding affinity to target proteins, influencing various biochemical pathways.
Propiedades
IUPAC Name |
3-(2-methyl-6-oxopyran-4-yl)oxy-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-10-5-11(6-14(18)20-10)21-12-8-17(9-12)15(19)16-7-13-3-2-4-22-13/h2-6,12H,7-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSYMJDLKPZNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














